molecular formula C22H18N4O7 B2686156 3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide) CAS No. 477295-66-2

3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide)

Cat. No. B2686156
CAS RN: 477295-66-2
M. Wt: 450.407
InChI Key: LZYUXHOBUZVPTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the condensation of specific precursors. Researchers have explored various synthetic routes, and the most efficient methods are documented in scientific literature . The compound’s synthesis typically requires specialized reagents and precise reaction conditions.


Molecular Structure Analysis

The molecular structure consists of two benzofuran-2-carboxamide moieties connected by a central azanediyl bridge. The acetyl groups contribute to the overall complexity. Crystallographic studies reveal the precise arrangement of atoms, bond angles, and bond lengths . The compound’s three-dimensional conformation plays a crucial role in its properties and interactions.


Chemical Reactions Analysis

3,3’-((2,2’-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide) may participate in various chemical reactions. These include hydrolysis, amidation, and potential interactions with metal ions. Investigating its reactivity under different conditions is essential for understanding its behavior .

Future Directions

: Sigma-Aldrich: Azanediyl : Crystal Structure of 3,3’-((Carbonylbis(azanediyl))bis(ethane-2,1-diyl))bis(benzofuran-2-carboxamide) : [Crystal Structure of 2,2′-{azanediyl)bis[(propane-3,1-diyl)(azanylylidene)methylylidene]} bis … : Benchchem: 3,3’-((2,2’-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide)

properties

IUPAC Name

3-[[2-[2-[(2-carbamoyl-1-benzofuran-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O7/c23-21(29)19-17(11-5-1-3-7-13(11)32-19)25-15(27)9-31-10-16(28)26-18-12-6-2-4-8-14(12)33-20(18)22(24)30/h1-8H,9-10H2,(H2,23,29)(H2,24,30)(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYUXHOBUZVPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)COCC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-((2,2'-Oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxamide)

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